反式-二苯乙烯-D12

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

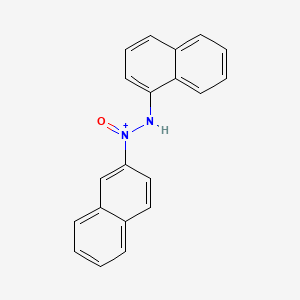

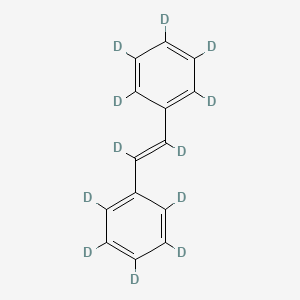

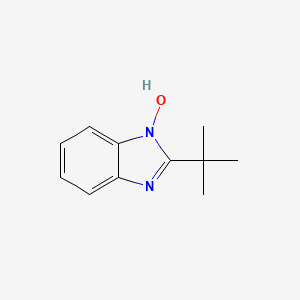

trans-Stilbene-D12: is a deuterated form of trans-stilbene, an organic compound represented by the condensed structural formula C₆H₅CH=CHC₆H₅. The deuterated version, trans-Stilbene-D12, is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances its properties for specific applications, particularly in neutron spectroscopy and other scientific research fields .

科学研究应用

Chemistry: : trans-Stilbene-D12 is used as a scintillation detector in neutron spectroscopy due to its enhanced neutron detection capabilities. The deuterium atoms improve the neutron-gamma discrimination, making it a valuable tool in nuclear physics research .

Biology and Medicine: : While trans-Stilbene-D12 is primarily used in physical sciences, its parent compound, trans-stilbene, and its derivatives have shown potential in biological applications, including anticancer and antioxidant activities .

Industry: : In industrial applications, trans-Stilbene-D12 is used in the development of advanced materials and as a reference standard in analytical chemistry .

作用机制

Target of Action

Trans-Stilbene-D12, like other stilbenes, is known to modulate epigenetic marks, such as DNA methylation and histone modification . These modifications can alter gene expression patterns and contribute to disease development . Stilbenes have been shown to interact with several targets, including DNA methyltransferases (DNMT), EZH2 methyltransferases, and Histone deacetylases (HDAC) .

Mode of Action

The interaction of Trans-Stilbene-D12 with its targets results in changes in gene expression patterns. For example, the compound can inhibit the activity of IKK, which regulates the NF-κB pathway through the phosphorylation of IκB . This leads to the degradation of IκB by the proteasome, resulting in the release of NF-κB, which translocates to the nucleus for the transcription of genes .

Biochemical Pathways

Trans-Stilbene-D12 affects several biochemical pathways. It is involved in the regulation of fat metabolism affected by stilbenes, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . Stilbene synthase (STS) serves as the pivotal enzyme within stilbene biosynthetic pathways .

Pharmacokinetics

Stilbenes like Trans-Stilbene-D12 are known to be rapidly absorbed and widely distributed in tissues . Due to their low molecular weight and good liposolubility, they can easily pass through the blood-brain barrier .

Result of Action

The molecular and cellular effects of Trans-Stilbene-D12’s action include reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota . These effects have been demonstrated in animal studies .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of Trans-Stilbene-D12. Stilbenes are produced by plants under stress conditions, including attack of a pathogen, heat stress, physical stresses, and UV exposure . These environmental factors can elicit stilbene biosynthesis .

生化分析

Biochemical Properties

trans-Stilbene-D12, like other stilbenes, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving various biochemical pathways .

Cellular Effects

trans-Stilbene-D12 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of trans-Stilbene-D12 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow trans-Stilbene-D12 to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

Over time, the effects of trans-Stilbene-D12 can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of trans-Stilbene-D12 vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

trans-Stilbene-D12 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

trans-Stilbene-D12 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of trans-Stilbene-D12 can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of trans-Stilbene-D12 typically involves the deuteration of trans-stilbene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods: : Industrial production of trans-Stilbene-D12 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of deuterated product. The deuteration process is optimized to minimize costs and maximize the purity of the final product .

化学反应分析

Types of Reactions: : trans-Stilbene-D12 undergoes various chemical reactions, including:

Oxidation: trans-Stilbene-D12 can be oxidized to form stilbene oxide using oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction of trans-Stilbene-D12 can yield 1,2-diphenylethane using reducing agents like lithium aluminum hydride.

Substitution: Halogenation reactions can introduce halogen atoms into the stilbene structure, forming compounds like dibromo-stilbene.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Stilbene oxide.

Reduction: 1,2-Diphenylethane.

Substitution: Dibromo-stilbene.

相似化合物的比较

Similar Compounds

trans-Stilbene: The non-deuterated form, used in various chemical reactions and as a precursor for other compounds.

cis-Stilbene: The geometric isomer of trans-stilbene, less stable and used in different chemical contexts.

Resveratrol: A naturally occurring stilbene with significant biological activities, including antioxidant and anticancer properties.

Uniqueness: : trans-Stilbene-D12 is unique due to its deuterium content, which enhances its properties for neutron detection and other specialized applications. This makes it distinct from other stilbenes, which do not possess the same level of neutron-gamma discrimination .

属性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[(E)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-KVFDGITRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main research focus regarding trans-stilbene-d12 in the provided abstract?

A1: The research focuses on understanding how the surrounding environment influences the excited state dynamics of trans-stilbene-d12. Specifically, the researchers are investigating the photoisomerization reaction of trans-stilbene-d12 in the gas phase and comparing it to the well-studied solution-phase behavior. [] This information helps elucidate how solvent molecules can affect the reaction pathway and efficiency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea](/img/structure/B578894.png)